4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Chemoselective cross-coupling Halogen reactivity Sequential functionalization

4-Chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a differentially halogenated pyrazole building block. Its core structure features a pyrazole ring with an N-trifluoroethyl group and two distinct halogen substituents: iodine at the 3-position and chlorine at the 4-position.

Molecular Formula C5H3ClF3IN2
Molecular Weight 310.44 g/mol
Cat. No. B10901533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Molecular FormulaC5H3ClF3IN2
Molecular Weight310.44 g/mol
Structural Identifiers
SMILESC1=C(C(=NN1CC(F)(F)F)I)Cl
InChIInChI=1S/C5H3ClF3IN2/c6-3-1-12(11-4(3)10)2-5(7,8)9/h1H,2H2
InChIKeyUTFGWPKPKFAEKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Properties and Role as a Building Block


4-Chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a differentially halogenated pyrazole building block [1]. Its core structure features a pyrazole ring with an N-trifluoroethyl group and two distinct halogen substituents: iodine at the 3-position and chlorine at the 4-position . The strong electron-withdrawing trifluoroethyl group enhances lipophilicity and metabolic stability . This specific substitution pattern enables sequential, chemoselective cross-coupling reactions, making it a valuable intermediate for constructing complex molecules in medicinal chemistry and agrochemical research [2].

4-Chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Why Direct Analog Substitution is Not Feasible


Direct substitution of 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole with a generic pyrazole analog is problematic due to its unique, chemoselective reactivity profile . The iodine atom at the 3-position is significantly more reactive in transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) compared to the 4-chloro substituent, allowing for sequential, site-selective functionalization . Replacing this compound with an analog such as 4-bromo-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole would alter the relative reactivity of the halogen handles, potentially leading to loss of regiocontrol or the need for complete synthetic route re-optimization [1]. The trifluoroethyl group is also crucial for modulating physicochemical properties; substituting it with a simple alkyl group (e.g., methyl, isobutyl) would decrease lipophilicity and metabolic stability, which are often critical for downstream applications [2].

Quantitative Evidence for the Differentiated Selection of 4-Chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole


Synthetic Utility: Chemoselective Reactivity of C3-Iodine vs. C4-Chlorine

The target compound possesses two chemically distinct halogens, enabling sequential cross-coupling. The iodine at C3 is significantly more reactive than the chlorine at C4, allowing for selective functionalization at the 3-position first . For example, under typical Sonogashira conditions, the C3-iodide undergoes facile oxidative addition to a palladium catalyst, while the C4-chloride remains inert . This contrasts with simpler 4-halo-1H-pyrazole derivatives, which cannot offer this same level of chemoselective control without additional protection/deprotection steps .

Chemoselective cross-coupling Halogen reactivity Sequential functionalization

Metabolic Stability: Impact of N-Trifluoroethyl Group vs. N-Alkyl Analogs

The N-trifluoroethyl group confers superior metabolic stability compared to N-alkyl analogs by blocking a common site of oxidative metabolism [1]. In a study on cathepsin K inhibitors, an N-methylpyrazole core suffered from rapid metabolic demethylation [1]. Replacing the N-methyl group with an N-(2,2,2-trifluoroethyl) group effectively addressed this issue, culminating in a lead compound with a favorable in vivo pharmacokinetic profile [1]. This principle is directly applicable to the target compound; its N-trifluoroethyl group provides a stability advantage over N-methyl, N-isobutyl, or N-propyl analogs .

Metabolic stability Pharmacokinetics N-Alkyl substitution

Lipophilicity Modulation: The Role of the N-Trifluoroethyl Group

The N-trifluoroethyl group is a recognized motif for increasing lipophilicity and enhancing membrane permeability . In a SAR study for PI3Kδ inhibitors, replacing a polar pyrazole group with a simple chloro or trifluoromethyl group improved Caco-2 permeability and reduced efflux . While the target compound was not the specific molecule, its N-trifluoroethyl group serves a similar function, providing a balance of lipophilicity and metabolic stability that is distinct from more polar N-H pyrazoles or simple N-alkyl analogs . The iodine atom further contributes to lipophilicity and offers a unique polarizability that can enhance binding interactions.

Lipophilicity Physicochemical properties Drug design

Optimal Research and Industrial Application Scenarios for 4-Chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole


Medicinal Chemistry: Efficient Synthesis of Diverse Pyrazole Libraries

This compound is ideally suited for generating libraries of unsymmetrically substituted pyrazoles via sequential cross-coupling. Its chemoselective reactivity allows for the rapid exploration of structure-activity relationships (SAR) around the pyrazole core. For instance, a Sonogashira coupling can first install an alkyne at the 3-position, followed by a Suzuki coupling to introduce an aryl or heteroaryl group at the 4-position . This is particularly valuable for hit-to-lead optimization in kinase inhibitor and anti-inflammatory drug discovery programs [1].

Drug Discovery: Building Block for Optimizing Oral Bioavailability

In drug discovery projects where oral dosing is a primary objective, this compound offers a strategic advantage. The N-trifluoroethyl group provides a favorable lipophilicity profile, which can enhance passive membrane permeability as demonstrated in related PI3Kδ inhibitors . Simultaneously, the N-trifluoroethyl group serves to block a common site of oxidative metabolism, improving the compound's metabolic stability and increasing the likelihood of achieving a desirable in vivo pharmacokinetic profile, as evidenced in the development of cathepsin K inhibitors [2].

Agrochemical Research: Design of Novel Herbicides

The pyrazole core is a privileged scaffold in agrochemicals. The N-trifluoroethyl group is a known motif in herbicidal chemistry, as seen in several active compounds [3]. This specific building block allows for the systematic variation of substituents around a proven bioactive core. By using this compound as a starting point, researchers can efficiently synthesize and evaluate new analogs for pre- and post-emergence herbicidal activity, with the potential for improved safety and efficacy profiles compared to existing commercial standards like metolachlor [3].

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